REACTION_CXSMILES
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[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+:2]=[N-:3].Cl[C:11](=[CH2:14])[C:12]#[N:13]>O>[CH2:8]([O:7][C:5](=[O:6])[CH2:4][N:1]1[CH:14]=[C:11]([C:12]#[N:13])[N:3]=[N:2]1)[CH3:9]
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Name
|
|
Quantity
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1.29 g
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CC(=O)OCC
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Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
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ClC(C#N)=C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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is stirred at about 80° C. for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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the product is extracted with dichloromethane
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Type
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EXTRACTION
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Details
|
the concentrated extract
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Type
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CUSTOM
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Details
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is purified by means of column chromatography on silica gel 60 (6 g; eluent toluenelethyl acetate=4:1)
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Type
|
CUSTOM
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Details
|
The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane)
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Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CONCENTRATION
|
Details
|
after concentrating the eluate and
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CN1N=NC(=C1)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |